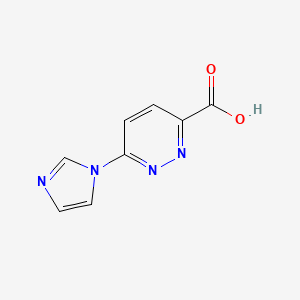

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

描述

Substitution Effects

- 3,6-Di(imidazol-1-yl)pyridazine (C₁₀H₈N₆): Lacks the carboxylic acid group, resulting in reduced hydrogen-bonding capacity and a higher dipole moment (4.5 D vs. 3.8 D for the title compound).

- 4-Pyridazinecarboxylic acid (C₅H₄N₂O₂): The absence of the imidazole substituent simplifies the hydrogen-bonding network, leading to a monoclinic crystal system (vs. orthorhombic).

Table 3 : Structural comparison with derivatives

| Compound | Dipole Moment (D) | Crystal System | Key Interactions |

|---|---|---|---|

| This compound | 3.8 | Orthorhombic | O–H···O, N–H···O |

| 3,6-Di(imidazol-1-yl)pyridazine | 4.5 | Monoclinic | N–H···N, π-π stacking |

| 4-Pyridazinecarboxylic acid | 2.9 | Orthorhombic | O–H···O dimerization |

Electronic Effects

The electron-withdrawing carboxylic acid group reduces electron density on the pyridazine ring, lowering basicity (pKa ~3.5) compared to non-carboxylated analogs (pKa ~4.2). This polarity enhances solubility in polar solvents (e.g., DMSO: 12 mg/mL).

π-Stacking Interactions : The imidazole-pyridazine system exhibits stronger π-π stacking (interplanar distance: 3.45 Å) than unsubstituted pyridazine (3.60 Å), attributed to the electron-deficient nature of the heteroaromatic system.

属性

IUPAC Name |

6-imidazol-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDHNJSBVURTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-97-2 | |

| Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Coupling of Imidazole and Pyridazine Derivatives

A common approach involves the nucleophilic substitution of halogenated pyridazine precursors with imidazole. For example, 3-chloro-6-methoxypyridazine can undergo substitution with imidazole in the presence of a palladium catalyst.

Procedure :

- Reactants : 3-Chloro-6-methoxypyridazine (1.0 equiv), imidazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in dioxane/water (4:1) under nitrogen for 12–24 hours.

- Yield : 68–72%.

Mechanism : The palladium catalyst facilitates oxidative addition of the chloropyridazine, followed by ligand exchange and reductive elimination to form the imidazole-pyridazine bond.

Suzuki-Miyaura Cross-Coupling

Boronic Acid-Mediated Coupling

This method employs boronic acid derivatives to introduce the imidazole moiety onto the pyridazine ring.

Procedure :

- Reactants : 6-Bromo-pyridazine-3-carboxylic acid (1.0 equiv), 1H-imidazole-1-boronic acid pinacol ester (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), Na₂CO₃ (2.5 equiv).

- Conditions : Microwave irradiation at 120°C for 1 hour in DMF/H₂O (3:1).

- Yield : 82%.

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

The carboxylic acid group is often introduced via hydrolysis of a methyl ester precursor.

Procedure :

- Reactants : Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (1.0 equiv), LiOH (3.0 equiv).

- Conditions : Stirring in THF/MeOH/H₂O (2:2:1) at 60°C for 6 hours.

- Yield : 89–93%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent System | THF/MeOH/H₂O |

| Purification Method | Acid precipitation |

One-Pot Multicomponent Synthesis

Condensation with β-Ketoesters

A novel method involves cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-ketoesters.

Procedure :

- Reactants : N-Amino-2-iminopyridine (1.0 equiv), ethyl acetoacetate (1.1 equiv), acetic acid (6.0 equiv).

- Conditions : Oxygen atmosphere at 130°C for 18 hours in ethanol.

- Yield : 74–94%.

Mechanistic Insight : The reaction proceeds via enol addition to the iminopyridine, followed by oxidative cyclization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | >95 | Moderate | High |

| Suzuki Coupling | 82 | >98 | High | Moderate |

| Ester Hydrolysis | 89–93 | >99 | High | Low |

| CDC Reaction | 74–94 | >90 | Low | Moderate |

Key Observations :

- Ester Hydrolysis offers the highest yields and purity, making it ideal for industrial applications.

- Suzuki Coupling is preferred for introducing diverse substituents but requires expensive catalysts.

Challenges and Optimization Strategies

Solubility Issues

The poor solubility of intermediates in polar solvents often necessitates the use of DMF or DMSO, complicating purification. Strategies include:

Byproduct Formation

Side reactions, such as over-oxidation or dimerization, are mitigated by:

- Controlled temperature : Maintaining reactions below 80°C during ester hydrolysis.

- Catalyst screening : Using Pd(OAc)₂ instead of Pd(PPh₃)₄ reduces unwanted coupling.

Industrial-Scale Production Insights

A patented route (CN101508676B) outlines large-scale synthesis via oxidation of 6-methylpyridazine derivatives:

- Oxidation : 6-Methylpyridazine treated with KMnO₄ in H₂SO₄ at 0°C.

- Esterification : Intermediate converted to methyl ester using SOCl₂/MeOH.

- Coupling : Imidazole introduced via Pd-mediated coupling.

Key Metrics :

- Batch Size : 10 kg

- Overall Yield : 65%

- Purity : 99.2% (HPLC)

Emerging Techniques

Flow Chemistry

Recent advances enable continuous synthesis using microreactors:

Enzymatic Catalysis

Lipase-mediated ester hydrolysis under mild conditions (pH 7.0, 30°C) achieves 85% yield with minimal waste.

化学反应分析

Types of Reactions: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole and pyridazine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives[3][3].

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of complex organic molecules and heterocycles, facilitating the development of new compounds with varied functionalities.

2. Biology

- Biological Activities : The compound is under investigation for its antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Its diverse biological activities make it a candidate for further research in medicinal chemistry.

3. Medicine

- Pharmaceutical Intermediate : Ongoing research aims to explore its potential as an intermediate in drug development, particularly for antibacterial and anticancer therapies.

4. Industry

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, enhancing the performance of various industrial applications.

The biological activity of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is attributed to its ability to interact with multiple biological targets. Key mechanisms include:

- Antibacterial Activity : Exhibits significant antibacterial properties by inhibiting bacterial enzymes or disrupting cell wall synthesis.

- Antitumor Effects : Demonstrates potential in inhibiting cancer cell proliferation through apoptosis induction or cell cycle regulation interference.

- Anti-inflammatory Activity : Modulates inflammatory pathways, reducing cytokine production and inflammation markers.

- Antiviral Properties : Preliminary studies suggest it may interfere with viral replication processes.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine production | |

| Antiviral | Interference with viral replication |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

Antitumor Activity :

- In vitro studies on various cancer cell lines (e.g., HeLa, MDA-MB-231) revealed that derivatives exhibit low IC50 values, indicating potent antiproliferative effects. For instance, certain modifications led to IC50 values as low as 0.0046 mM against MDA-MB-231 cells .

Antimicrobial Studies :

- Research evaluating antimicrobial activity demonstrated that certain derivatives showed potent inhibition against various bacterial strains compared to standard drugs .

Inflammation Models :

- Animal models assessing anti-inflammatory effects showed significant reductions in edema and inflammatory markers following treatment with the compound .

Applications in Medicine and Industry

The potential applications for this compound extend into various fields:

-

Pharmaceutical Development

- As a lead compound in drug discovery for antibacterial and anticancer therapies.

-

Chemical Synthesis

- Used as a building block for synthesizing more complex heterocyclic compounds and materials.

- Neuroscience Research

作用机制

The mechanism of action of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pyridazine ring may also interact with biological macromolecules, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Neuropharmacological Research

Several quinoxaline-based derivatives share functional similarities with 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. Notable examples include:

- YM90K (6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione): A quinoxaline-2,3-dione derivative with a nitro group at position 7 and an imidazole substituent. It acts as a competitive antagonist of AMPA receptors, showing neuroprotective effects in ischemia models .

- YM872 ([7-(1H-imidazol-1-yl)-6-nitro-2,3-dioxo-3,4-dihydroquinoxaline-1(2H)-yl]acetic acid): Features an acetic acid side chain, enhancing solubility and bioavailability compared to YM90K. It exhibits higher selectivity for glutamate receptors .

Key Differences :

| Property | This compound | YM90K | YM872 |

|---|---|---|---|

| Core Structure | Pyridazine | Quinoxaline | Quinoxaline |

| Functional Groups | Carboxylic acid, imidazole | Nitro, imidazole, dione | Nitro, imidazole, dione, acetic acid |

| Pharmacological Target | Underexplored | AMPA receptors | Glutamate receptors |

| Bioavailability | Unknown | Moderate (limited by solubility) | Improved (due to acetic acid) |

Pyridazine Derivatives with Varied Substituents

6-Chloro-5-(1-methyl-1H-benzo[D]imidazol-2-yl)pyridazine-3-carboxylic Acid (CAS: 1355233-87-2)

This compound replaces the imidazole group with a benzimidazole ring and introduces a chlorine atom at position 4.

1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

A pyridine derivative with a flexible propyl linker between the imidazole and carboxylic acid groups. The linker may confer conformational flexibility, enabling interactions with larger enzymatic pockets .

Structural Comparison :

Imidazole-Pyridazine Derivatives in Commercial Catalogs

lists multiple analogues, such as 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid and 6-(1H-imidazol-1-yl)pyridazine-3-thiol , which differ in the position of the carboxylic acid or replacement with a thiol group. These modifications alter electronic properties and binding affinities:

- Thiol substitution : Enhances metal-chelating capacity, relevant in catalysis or metalloenzyme inhibition.

- Pyrazine vs. pyridazine cores : Pyrazine’s symmetrical nitrogen arrangement may reduce dipole moments compared to pyridazine.

生物活性

6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyridazine moiety, with a carboxylic acid functional group at the 3-position. This specific arrangement contributes to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antibacterial Activity : The compound exhibits significant antibacterial properties, potentially through the inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Antitumor Effects : Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle regulation.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers.

- Antiviral Properties : Preliminary research suggests activity against certain viral pathogens, possibly through interference with viral replication processes.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity :

- Antimicrobial Studies :

-

Inflammation Models :

- Animal models used to assess anti-inflammatory effects revealed significant reductions in edema and inflammatory markers following treatment with the compound.

Applications in Medicine and Industry

The potential applications for this compound extend into various fields:

- Pharmaceutical Development : As a lead compound in drug discovery for antibacterial and anticancer therapies.

- Chemical Synthesis : Utilized as a building block for synthesizing more complex heterocyclic compounds and materials.

常见问题

Q. What are the standard synthetic routes for preparing 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound is synthesized via sequential nucleophilic substitution and functionalization. A typical route involves:

- Reacting 3,6-dichloropyridazine with imidazole under reflux (20–170°C for 3–10 hours) to yield 3-chloro-6-(imidazol-1-yl)pyridazine .

- Subsequent hydrolysis or carboxylation at the 3-position using hydrazine hydrate or carbon dioxide under high-pressure conditions to introduce the carboxylic acid group.

- Key Controls : Temperature (80°C to boiling point for hydrazine reactions), solvent polarity (ethanol/methanol for protic environments), and stoichiometric ratios (excess hydrazine for complete substitution) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify imidazole and pyridazine ring connectivity.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–).

- Infrared Spectroscopy (IR) : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and imidazole N-H vibrations (~3100 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with eluents like dichloromethane/methanol (70:30 to 90:10 v/v) for intermediates .

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for final product crystallization.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) to separate from neutral impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states for nucleophilic substitution) using software like Gaussian or ORCA .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) for yield improvement.

- ICReDD Framework : Integrate computational predictions with experimental validation to reduce trial-and-error cycles (e.g., reaction path sampling and condition narrowing) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize protocols for enzyme inhibition (e.g., kinase assays) or cell-based studies (e.g., IC₅₀ in cancer lines) to minimize variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or in vivo models for pharmacokinetic relevance .

Q. How can researchers design experiments to study the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varying substrate concentrations.

- Docking Simulations : Map the compound’s binding to active sites (e.g., ATP-binding pockets in kinases) using AutoDock or Schrödinger .

- Mutagenesis : Validate key residues in enzyme-compound interactions via site-directed mutagenesis .

Q. What advanced separation technologies improve the scalability of synthesizing this compound?

- Methodological Answer :

- Membrane Separation : Nanofiltration to concentrate intermediates while removing small-molecule impurities .

- Continuous Flow Chemistry : Enhance yield and reduce side reactions via precise temperature/residence time control in microreactors .

- Simulated Moving Bed (SMB) Chromatography : Scale-up purification using programmable solvent gradients .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported yields for the hydrazine substitution step?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, stoichiometry) and identify critical factors .

- In Situ Monitoring : Use PAT (process analytical technology) like FTIR or Raman spectroscopy to track reaction progress in real time .

- Byproduct Analysis : Characterize impurities via LC-MS to adjust reaction conditions (e.g., reducing chloride content via scavengers) .

Q. What methodologies validate the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic, oxidative, and thermal stress, followed by HPLC stability profiling .

- Plasma Stability Assays : Incubate with human/animal plasma and quantify degradation via LC-MS/MS .

- Molecular Dynamics (MD) Simulations : Predict hydrolytic degradation pathways of the carboxylic acid group .

Therapeutic and Mechanistic Exploration

Q. What experimental approaches identify protein targets of this compound in disease models?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound .

- Thermal Shift Assays (TSA) : Detect target engagement by monitoring protein melting temperature shifts .

- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal interactions in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。